Pyridine-3-sulfinic acid
Overview
Description
Pyridine-3-sulfinic acid, also known as 3-Pyridinesulfonic acid, is a heterocyclic compound . It is a white to almost white crystalline powder . It can be used in the synthesis of reaction intermediates, such as silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride .
Synthesis Analysis
The synthesis of Pyridine-3-sulfinic acid involves several steps . The process begins with the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide. This is followed by the replacement of chlorine by a sulpho group, and finally, reduction to pyridine-3-sulphonic acid . The process can be carried out using the crude 3-chloropyridine N-oxide, followed by direct further reaction of the pyridine-3-sulphonic acid N-oxide in the presence of Raney nickel in alkaline solution .Molecular Structure Analysis
The empirical formula of Pyridine-3-sulfinic acid is C5H5NO3S . Its molecular weight is 159.16 .Chemical Reactions Analysis
Pyridine-3-sulfinic acid can be used in the synthesis of reaction intermediates . For instance, it can be used to produce silver 3-pyridinesulfonate and 3-pyridinesulfonyl chloride .Physical And Chemical Properties Analysis
Pyridine-3-sulfinic acid is a white to almost white crystalline powder . It has a melting point of over 300°C . It is soluble in water .Scientific Research Applications
Catalysis in Organic Synthesis : Pyridine derivatives like sulfonic acid functionalized pyridinium chloride have been shown to be effective catalysts in organic synthesis. For instance, they catalyze the synthesis of tetrahydrobenzo[b]pyran derivatives and hexahydroquinolines under solvent-free conditions (Zolfigol et al., 2015); (Khazaei et al., 2013).
Coupling Reactions in Organic Chemistry : Pyridine sulfinates are stable and can be used as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This method enables the preparation of a broad range of linked pyridines (Markovic et al., 2017).
Fluorination Reagent : Pyridine derivatives have been utilized in the development of air- and moisture-stable fluorination reagents. For example, IF5-pyridine-HF has been used for introducing fluorine atoms to sulfur atoms in sulfides (Hara et al., 2012).
Intermediate in Reduction Reactions : The reduction of pyridinium salts to 1,4-dihydropyridines involves the formation of S-anions of esters of sulfinic acid, indicating a potential intramolecular hydride transfer pathway (Carelli et al., 2000).
Surface Enhanced Raman Spectroscopy (SERS) : Pyridine-3-sulfonic acid has been studied for its 'perpendicular orientation' on silver surfaces, enhancing SERS spectra, which is significant in analytical chemistry (Panicker et al., 2006).
Chemotherapeutic Agent Modelling : Research has compared derivatives of pyridine-3-sulphonic acid to assess their activity in inhibiting bacterial growth, contributing to the study of chemotherapeutic agents (Mcilwain, 1940).
Safety And Hazards
Pyridine-3-sulfinic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyridine-3-sulfinic acid is a sought-after compound in electroplating as it functions to improve the precipitation behavior of electropolating baths . As an intermediate, pyridine-3-sulphonic acid is used both for the production of sulfonamides and other pharmaceuticals and for water-soluble reactive dyes . Therefore, future research and development in this area could focus on improving the synthesis process and exploring new applications of this compound.
properties
IUPAC Name |
pyridine-3-sulfinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-2-1-3-6-4-5/h1-4H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHRLQRACPEUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561689 | |
Record name | Pyridine-3-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3-sulfinic acid | |
CAS RN |
101084-77-9 | |
Record name | Pyridine-3-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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